4-Hydroxy-6-(2-methoxyphenyl)-2H-pyran-2-one
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Overview
Description
4-Hydroxy-6-(2-methoxyphenyl)-2H-pyran-2-one is a heterocyclic compound that belongs to the class of pyranones. This compound is characterized by a pyran ring fused with a phenyl group substituted with a methoxy group. It is of interest due to its potential biological activities and applications in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-6-(2-methoxyphenyl)-2H-pyran-2-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-hydroxyacetophenone with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction mixture is then heated to promote cyclization, resulting in the formation of the desired pyranone compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, green chemistry approaches, such as microwave-assisted synthesis, can be employed to reduce reaction times and minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-6-(2-methoxyphenyl)-2H-pyran-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.
Major Products Formed
Oxidation: Formation of 4-oxo-6-(2-methoxyphenyl)-2H-pyran-2-one.
Reduction: Formation of 4-hydroxy-6-(2-methoxyphenyl)-2H-pyran-2-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Hydroxy-6-(2-methoxyphenyl)-2H-pyran-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 4-Hydroxy-6-(2-methoxyphenyl)-2H-pyran-2-one involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with enzymes and receptors involved in inflammatory and cancer pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolone: Similar in structure but with a quinolone ring instead of a pyranone ring.
6-Methoxy-2-arylbenzofuran: Contains a benzofuran ring with similar substituents.
2-Hydroxyquinoline: Another heterocyclic compound with a hydroxyl group and a quinoline ring.
Uniqueness
4-Hydroxy-6-(2-methoxyphenyl)-2H-pyran-2-one is unique due to its specific substitution pattern and the presence of both hydroxyl and methoxy groups. This combination of functional groups contributes to its distinct chemical reactivity and potential biological activities .
Properties
CAS No. |
220633-43-2 |
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Molecular Formula |
C12H10O4 |
Molecular Weight |
218.20 g/mol |
IUPAC Name |
4-hydroxy-6-(2-methoxyphenyl)pyran-2-one |
InChI |
InChI=1S/C12H10O4/c1-15-10-5-3-2-4-9(10)11-6-8(13)7-12(14)16-11/h2-7,13H,1H3 |
InChI Key |
OWBBSGYRWKYJQP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2=CC(=CC(=O)O2)O |
Origin of Product |
United States |
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